4-(4-Aminobut-1-yl)aminoquinoline
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Description
4-(4-Aminobut-1-yl)aminoquinoline is a chemical compound with the molecular formula C13H17N3 . It is a derivative of 4-aminoquinoline, which is a form of aminoquinoline with the amino group at the 4-position of the quinoline . A variety of derivatives of 4-aminoquinoline are antimalarial agents useful in treating erythrocytic plasmodial infections .
Synthesis Analysis
The synthesis of 4-aminoquinolines, including this compound, has been studied extensively. The high-temperature (180−250°C) synthesis of 4-aminoquinolines, including bisquinolines, by nucleophilic displacement was both fast and efficient . In search of new compounds able to retain the antimalarial activity of amodiaquine while circumventing quinone-imine metabolite toxicity, five 4-aminoquinolines that feature rings lacking hydroxyl groups in the side chain of the molecules and are thus incapable of generating toxic quinone-imines have been synthesized .Molecular Structure Analysis
The molecular structure of this compound is characterized by an aminoquinoline core with an amino group at the 4-position of the quinoline . The structure-activity relationships of bisquinolines, a potentially important group of novel antimalarial drugs, were studied .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.137g/cm3 and a boiling point of 409.037ºC at 760 mmHg .Mechanism of Action
The mechanism of action of 4-aminoquinolines is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . Amodiaquine, a 4-aminoquinoline similar to chloroquine in structure and activity, has been used as both an antimalarial and an anti-inflammatory agent for more than 40 years .
Future Directions
The future therapeutic value of 4-aminoquinolines, including 4-(4-Aminobut-1-yl)aminoquinoline, is being considered . The emergence of severe adverse effects after prolonged prophylaxis with amodiaquine and the lack of cross-resistance of Plasmodium falciparum between chloroquine and amopyroquine, have led to a proposal for the use of intramuscular amopyroquine as an alternative for the treatment of chloroquine-resistant malaria .
Properties
IUPAC Name |
N'-quinolin-4-ylbutane-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-8-3-4-9-15-13-7-10-16-12-6-2-1-5-11(12)13/h1-2,5-7,10H,3-4,8-9,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBUXZKYRIJWKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590569 |
Source
|
Record name | N~1~-(Quinolin-4-yl)butane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128454-90-0 |
Source
|
Record name | N~1~-(Quinolin-4-yl)butane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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